molecular formula C26H42O4 B1676222 Maxacalcitol CAS No. 103909-75-7

Maxacalcitol

Cat. No. B1676222
M. Wt: 418.6 g/mol
InChI Key: DTXXSJZBSTYZKE-ZDQKKZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Maxacalcitol was prepared from pregnenolone acetate using a novel synthetic method that includes a combination of five-step organic transformations and one-step biological transformation . This new protocol was shorter, milder, and simpler than the reported approaches .


Molecular Structure Analysis

The molecular formula of Maxacalcitol is C26H42O4 . It has an additional oxygen atom in the side chain . The average mass is 418.609 Da and the monoisotopic mass is 418.308319 Da .


Chemical Reactions Analysis

The first synthesis of maxacalcitol was carried out in a sequence of nine chemical steps of reactions starting from 1R-hydroxydehydroepiandrosterone . The nine-step synthesis involved critical steps besides the protection-deprotection steps .


Physical And Chemical Properties Analysis

The empirical formula of Maxacalcitol is C26H42O4 and its molecular weight is 418.62 . All concentrations of maxacalcitol ointment (6, 12.5, 25, and 50 μg/g) were significantly more effective at reducing PSI than placebo .

Scientific Research Applications

1. Treatment of Psoriasis Vulgaris

Maxacalcitol, a vitamin D3 analogue, has been demonstrated to be significantly effective in treating plaque psoriasis. In a double-blind study, various concentrations of topical maxacalcitol were found to reduce the Psoriasis Severity Index more effectively than placebo. The 25 μg/g concentration showed the greatest efficacy, comparable to calcipotriol, another vitamin D3 analogue used in psoriasis treatment (Barker et al., 1999).

2. Meibomian Gland Injury Treatment

Maxacalcitol ointment has been explored for its effectiveness in treating Meibomian gland orifice injury. In an experimental model, maxacalcitol facilitated the alleviation of glandular atrophy and ductal dilation, suggesting its potential therapeutic role in ocular surface disorders (Jin et al., 2020).

3. Synthesis for Antihyperparathyroidism and Antipsoriatic Applications

Research on the synthesis of Maxacalcitol has been pivotal in its development as a treatment for antihyperparathyroidism and psoriasis. Efforts towards practical large-scale production of Maxacalcitol have enabled its use as an effective agent for these conditions (Shimizu et al., 2010).

4. Cutaneous Bioavailability Studies

The cutaneous bioavailability of Maxacalcitol, when applied topically, has been assessed through in vivo studies. This research is significant for understanding the pharmacodynamics of Maxacalcitol and its effectiveness in dermatological applications (Ikeda et al., 2005).

5. Improved Synthesis Methods

Developing alternative synthetic routes for Maxacalcitol has been a focus of research, aiming to enhance the overall yield and efficiency of production. This advancement is crucial for making the drug more accessible for its therapeutic applications (Feng et al., 2014).

6. Effects on Secondary Hyperparathyroidism

Maxacalcitol has been studied for its effects on secondary hyperparathyroidism, particularly in uremic patients. It has demonstrated efficacy in suppressing parathyroid hormone secretion and managing serum calcium levels, highlighting its potential in treating this condition (Akizawa et al., 2001).

Safety And Hazards

Maxacalcitol is classified as having acute toxicity - Category 2, Oral; Acute toxicity - Category 1, Dermal; Skin irritation, Category 2; Acute toxicity - Category 2, Inhalation . It is fatal if swallowed or in contact with skin, and causes skin irritation .

Future Directions

Maxacalcitol has been shown to be effective in the management of plaque psoriasis, with the greatest effect noted at 25 μg/g . As no response plateau was noted at 8 weeks, these data suggest that further benefit might be obtained if maxacalcitol ointment were applied for longer . Moreover, investigators’ overall assessment and side preference suggest that maxacalcitol 25 μg/g may be more effective than once-daily calcipotriol .

properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21+,22+,23-,24-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXXSJZBSTYZKE-ZDQKKZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048648
Record name Maxacalcitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maxacalcitol

CAS RN

103909-75-7
Record name Maxacalcitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103909-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maxacalcitol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103909757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maxacalcitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103909-75-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAXACALCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2UJM5NBF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maxacalcitol
Reactant of Route 2
Maxacalcitol
Reactant of Route 3
Maxacalcitol
Reactant of Route 4
Maxacalcitol
Reactant of Route 5
Maxacalcitol
Reactant of Route 6
Maxacalcitol

Citations

For This Compound
2,180
Citations
J Barker, RE Ashton, R Marks, RI Harris… - British Journal of …, 1999 - academic.oup.com
… This study indicates that once‐daily maxacalcitol … maxacalcitol ointment were applied for longer. Finally, investigators' overall assessment and side preference suggest that maxacalcitol …
Number of citations: 129 academic.oup.com
T Akizawa, M Suzuki, T Akiba, Y Nishizawa… - American journal of …, 2001 - Elsevier
… Structure and characteristics of maxacalcitol Maxacalcitol is a synthetic analogue of calcitriol. Structurally, the 22nd carbon of calcitriol is exchanged for oxygen in maxacalcitol. Therefore…
Number of citations: 53 www.sciencedirect.com
H Shimizu, K Shimizu, N Kubodera… - … process research & …, 2005 - ACS Publications
Maxacalcitol, the 22-oxa-derivative of 1α,25-dihydroxyvitamin D 3 and used currently as an antihyperparathyroidism and antipsoriatic drug, has been synthesized in seven chemical …
Number of citations: 28 pubs.acs.org
M Hayashi, Y Tsuchiya, Y Itaya… - Nephrology Dialysis …, 2004 - academic.oup.com
… In another clinical trial with maxacalcitol [11], patients with high-sensitivity PTH (HS-PTH) ≥… in the maxacalcitol trial and assigned to receive one of two doses of maxacalcitol, the same …
Number of citations: 59 academic.oup.com
MC Liu, FY Chou, YA Chien, YJ Chen, M Abe… - Heliyon, 2020 - cell.com
… with that in Japanese and AUCinf of maxacalcitol in Taiwanese subjects was contrarily 15.0 … of maxacalcitol between Taiwanese and Japanese. Moreover, maxacalcitol was well …
Number of citations: 1 www.cell.com
Y Umezawa, H Nakagawa… - The Journal of …, 2016 - Wiley Online Library
Palmoplantar pustulosis ( PPP ) often shows resistance to treatment. Vitamin D 3 analog (VitD 3 ) has been widely used for the treatment of psoriasis, however, the efficacy and safety of …
Number of citations: 31 onlinelibrary.wiley.com
H Fujii, K Nakai, Y Yonekura, K Kono, S Goto… - … drugs and therapy, 2015 - Springer
Purpose Recent reports showed a significant association between vitamin D levels and cardiovascular disease events and mortality. In the current study, we investigated the effect of the …
Number of citations: 18 link.springer.com
H Takahashi, M Ibe, M Kinouchi… - Journal of …, 2003 - Elsevier
Background: The active vitamin D3 regulates proliferation and differentiation of epidermal keratinocytes. Recently topical vitamin D3, tacalcitol, calcipotriol, and maxacalcitol are widely …
Number of citations: 110 www.sciencedirect.com
JJ Kazama, H Maruyama, I Narita… - … Apheresis and Dialysis, 2005 - Wiley Online Library
… either maxacalcitol or calcitriol for 24 weeks. In total, 80 patients were treated with maxacalcitol … However, the intact PTH levels were significantly lower in the maxacalcitol group after 24 …
Number of citations: 9 onlinelibrary.wiley.com
CS Hau, T Shimizu, Y Tada, M Kamata… - Journal of …, 2018 - Elsevier
… In this paper, we further elucidated the effect of maxacalcitol on a commonly used murine … as comparison for maxacalcitol in our experiments. We have found that maxacalcitol and BV …
Number of citations: 37 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.